molecular formula C13H18N2O4S B11046487 N,N-dimethyl-4-(morpholin-4-ylsulfonyl)benzamide

N,N-dimethyl-4-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11046487
M. Wt: 298.36 g/mol
InChI Key: DBISENLYUGOFOF-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a morpholine sulfonyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of 4-aminobenzamide. This can be achieved through the reaction of 4-nitrobenzoic acid with ammonia, followed by reduction of the nitro group to an amine.

    Introduction of the Morpholine Sulfonyl Group: The next step involves the sulfonylation of the amine group with morpholine-4-sulfonyl chloride under basic conditions, typically using a base such as triethylamine.

    N,N-Dimethylation: The final step is the dimethylation of the amine group, which can be achieved using formaldehyde and formic acid in a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

N,N-dimethyl-4-(morpholin-4-ylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Pharmaceuticals: It serves as a lead compound in the development of new therapeutic agents, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The dimethyl groups and morpholine ring contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

N,N-dimethyl-4-(morpholin-4-ylsulfonyl)benzamide can be compared with other sulfonyl-containing benzamides, such as:

    N,N-dimethyl-4-(methylsulfonyl)benzamide: Lacks the morpholine ring, which may affect its binding properties and biological activity.

    N,N-dimethyl-4-(piperidin-4-ylsulfonyl)benzamide: Contains a piperidine ring instead of morpholine, potentially altering its pharmacokinetic properties.

    N,N-dimethyl-4-(ethylsulfonyl)benzamide: The ethyl group may influence the compound’s solubility and reactivity compared to the morpholine-containing compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N,N-dimethyl-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C13H18N2O4S/c1-14(2)13(16)11-3-5-12(6-4-11)20(17,18)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3

InChI Key

DBISENLYUGOFOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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